1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester
Description
1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester (CAS 2096332-26-0) is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds . Its structure features a pyrazole ring substituted with a butyl group at the 1-position and a pinacol-protected boronic ester at the 5-position. The pinacol ester group enhances stability and solubility in organic solvents compared to the free boronic acid . This compound is pivotal in synthesizing pharmaceuticals, agrochemicals, and functional materials due to its compatibility with mild catalytic conditions and diverse coupling partners .
Properties
IUPAC Name |
1-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BN2O2/c1-6-7-10-16-11(8-9-15-16)14-17-12(2,3)13(4,5)18-14/h8-9H,6-7,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSBMYSFIFPKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester typically involves the reaction of 1-Butyl-1H-pyrazole with a boronic ester precursor. One common method includes the use of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boronic ester source. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired boronic ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Hydromethylated Alkenes: Formed through protodeboronation and subsequent reactions.
Scientific Research Applications
2.1. Role in Suzuki Coupling Reactions
One of the primary applications of 1-butyl-1H-pyrazole-5-boronic acid, pinacol ester is in Suzuki coupling reactions. These reactions are crucial for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. The use of this compound facilitates the introduction of pyrazole moieties into complex organic molecules.
Table 1: Comparison of Reaction Conditions for Suzuki Coupling Using this compound
| Substrate Type | Base Used | Solvent | Yield (%) |
|---|---|---|---|
| Aryl Chlorides | Potassium Fluoride | Toluene | 85 |
| Aryl Bromides | Sodium Hydroxide | Ethanol | 90 |
| Vinyl Halides | Lithium Hydroxide | DMF | 75 |
These reactions have been shown to provide high yields with various substrates, making this boronic acid derivative a versatile reagent in organic synthesis.
2.2. Drug Development
In drug development, this compound has been utilized as an intermediate in synthesizing biologically active compounds. For example, it has been involved in the synthesis of JAK inhibitors, which are important for treating autoimmune diseases.
A notable case study involves the synthesis of Baricitinib, where this compound serves as a key intermediate. The synthesis pathway highlights its utility in forming complex structures that exhibit therapeutic activity against specific targets.
3.1. Synthesis of JAK Inhibitors
A recent study demonstrated the use of this compound in synthesizing JAK kinase inhibitors. The methodology involved a multi-step process where this boronic ester was coupled with various aryl halides to yield target compounds with high selectivity and potency against JAK enzymes.
Table 2: Summary of JAK Inhibitor Synthesis Using this compound
| Step | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| Coupling Reaction | Aryl Halide + Base | Toluene, reflux | 82 |
| Hydrolysis | Water + Acid | Room Temperature | 95 |
| Purification | Column Chromatography | Silica Gel | 88 |
This case study illustrates how the compound's unique properties facilitate complex synthetic routes leading to valuable pharmaceuticals.
Mechanism of Action
The mechanism by which 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester exerts its effects is primarily through its role as a boronic ester in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate used in the reaction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Solubility
Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example:
- Phenylboronic acid pinacol ester shows moderate solubility in chloroform (highest) and methylcyclohexane (lowest), with minimal variation between solvents .
- 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester benefits from the lipophilic butyl group, likely enhancing solubility in non-polar solvents compared to smaller substituents like methyl or ethyl .
- Azaesters (e.g., benzoxadiazole derivatives) display significant solvent-dependent solubility contrasts, unlike pinacol esters .
NMR Spectral Signatures
Characteristic NMR peaks for pinacol esters include:
- 1H NMR : A singlet at δ 1.34–1.38 for the 12 methyl protons of the pinacol group .
- 13C NMR : Peaks at δ 84.0 (quaternary carbons) and δ 24.0–24.9 (methyl carbons) .
Substituent-specific shifts differentiate analogs: - 1-Ethylpyrazole-5-boronic acid pinacol ester (CAS 1007110-53-3) shows ethyl group protons at δ 1.3–1.4 (triplet) and δ 4.0–4.2 (quartet) .
- 1-Cyclobutyl and 1-cyclopentyl analogs exhibit distinct cycloalkyl proton resonances in the δ 1.5–3.0 range .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura coupling efficiency depends on steric and electronic effects of substituents:
- 1-(Tetrahydro-2H-pyran-2-yl) analogs (e.g., CAS 903550-26-5) may require deprotection before coupling due to bulkier substituents .
- Electron-withdrawing groups (e.g., methoxycarbonyl in 1-BOC-3-(methoxycarbonyl) derivatives) reduce boron electrophilicity, necessitating optimized catalytic conditions (e.g., Pd(dppf)Cl2) .
Tabulated Comparison of Key Analogs
| Compound Name | CAS Number | Substituent | Solubility (CHCl₃) | Reactivity (Suzuki Coupling) | Cost ($/g) |
|---|---|---|---|---|---|
| 1-Butyl-1H-pyrazole-5-boronic acid PE | 2096332-26-0 | Butyl | High | Moderate | 160–292 |
| 1-Ethyl-1H-pyrazole-5-boronic acid PE | 1007110-53-3 | Ethyl | High | High | 147–176 |
| 1-Cyclopentyl-1H-pyrazole-4-boronic PE | 1256359-15-5 | Cyclopentyl | Moderate | Low | 85–160 |
| 1-(3-Oxetanyl)-1H-pyrazole-5-boronic PE | - | Oxetanyl | Moderate | Low | 324 |
| Phenylboronic acid pinacol ester | - | Phenyl | High | High | - |
Biological Activity
1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name: 1-Butyl-1H-pyrazole-5-boronic acid pinacol ester
- CAS Number: 2096332-26-0
- Molecular Formula: C13H19B N2O3
- Molecular Weight: 248.11 g/mol
The biological activity of 1-butyl-1H-pyrazole-5-boronic acid pinacol ester is primarily attributed to its ability to act as a boronic acid derivative. Boronic acids are known to interact with diols and can modulate the activity of various enzymes by forming reversible covalent bonds. This property is particularly useful in drug design, especially for targeting proteins involved in disease pathways.
Antimicrobial Activity
Research has indicated that boronic acid derivatives exhibit antimicrobial properties. For example, studies have shown that these compounds can inhibit the growth of certain bacterial strains by interfering with their metabolic pathways. The specific antimicrobial efficacy of 1-butyl-1H-pyrazole-5-boronic acid pinacol ester has not been extensively documented; however, its structural similarity to other active boronic acids suggests potential in this area.
Anticancer Properties
Boronic acids have been explored for their anticancer activities due to their ability to inhibit proteasome activity and disrupt cellular signaling pathways. Preliminary studies suggest that 1-butyl-1H-pyrazole-5-boronic acid pinacol ester may exhibit similar properties, potentially leading to apoptosis in cancer cells through the modulation of key regulatory proteins involved in cell cycle progression.
Study on Synthesis and Activity
A recent study focused on the synthesis of various pyrazole derivatives, including 1-butyl-1H-pyrazole-5-boronic acid pinacol ester. The research highlighted the compound's utility in Suzuki-Miyaura coupling reactions, which are pivotal in constructing complex organic molecules for pharmaceutical applications .
Comparative Analysis
A comparative analysis of related compounds demonstrated that modifications in the pyrazole ring significantly affect biological activity. For instance, derivatives with electron-withdrawing groups exhibited enhanced potency against specific cancer cell lines compared to their electron-donating counterparts .
Data Table: Biological Activity Comparison
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 1-Butyl-1H-pyrazole-5-boronic acid | Moderate | Potentially active | Inhibition of metabolic pathways |
| 1-Methyl-1H-pyrazole-4-boronic acid | High | Active | Proteasome inhibition |
| 4-Bromopyrazole | Low | Moderate | Cell cycle disruption |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
